1-(Difluoromethoxy)-3-fluoro-2-iodobenzene 1-(Difluoromethoxy)-3-fluoro-2-iodobenzene
Brand Name: Vulcanchem
CAS No.: 1261606-77-2
VCID: VC2875168
InChI: InChI=1S/C7H4F3IO/c8-4-2-1-3-5(6(4)11)12-7(9)10/h1-3,7H
SMILES: C1=CC(=C(C(=C1)F)I)OC(F)F
Molecular Formula: C7H4F3IO
Molecular Weight: 288.01 g/mol

1-(Difluoromethoxy)-3-fluoro-2-iodobenzene

CAS No.: 1261606-77-2

Cat. No.: VC2875168

Molecular Formula: C7H4F3IO

Molecular Weight: 288.01 g/mol

* For research use only. Not for human or veterinary use.

1-(Difluoromethoxy)-3-fluoro-2-iodobenzene - 1261606-77-2

Specification

CAS No. 1261606-77-2
Molecular Formula C7H4F3IO
Molecular Weight 288.01 g/mol
IUPAC Name 1-(difluoromethoxy)-3-fluoro-2-iodobenzene
Standard InChI InChI=1S/C7H4F3IO/c8-4-2-1-3-5(6(4)11)12-7(9)10/h1-3,7H
Standard InChI Key RTWSFJOKPIOUAM-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)F)I)OC(F)F
Canonical SMILES C1=CC(=C(C(=C1)F)I)OC(F)F

Introduction

Chemical Identity and Nomenclature

1-(Difluoromethoxy)-3-fluoro-2-iodobenzene is an organohalogen compound characterized by its distinctive structural elements. It possesses a benzene ring substituted with three key functional groups: a difluoromethoxy group, a fluorine atom, and an iodine atom. The compound is registered with CAS number 1261606-77-2 and has several synonyms including "Benzene, 1-(difluoromethoxy)-3-fluoro-2-iodo-" . This compound belongs to the broader class of halogenated aromatic ethers, specifically fluorinated aryl ethers containing an iodine substituent.

The systematic IUPAC nomenclature identifies the compound based on its structural components, with the benzene ring as the parent structure and the various substituents indicated by their positions on the ring. The difluoromethoxy group is positioned at carbon 1, the iodine atom at carbon 2, and the fluorine atom at carbon 3 of the benzene ring, hence the name 1-(difluoromethoxy)-3-fluoro-2-iodobenzene .

Physical and Chemical Properties

Structural Information

The structural characteristics of this compound are well-defined through various identification methods:

Table 1: Structural Identifiers for 1-(Difluoromethoxy)-3-fluoro-2-iodobenzene

Identifier TypeValue
SMILES NotationC1=C(C=C(C=C1F)I)OC(F)F
InChIInChI=1S/C7H4F3IO/c8-4-1-5(11)3-6(2-4)12-7(9)10/h1-3,7H
InChIKeyRTWSFJOKPIOUAM-UHFFFAOYSA-N
MDL NumberMFCD18396809

The structural arrangement features the difluoromethoxy group (-OCHF₂) attached to carbon 1 of the benzene ring, creating an ether linkage. The iodine atom is positioned at carbon 2, adjacent to the difluoromethoxy substituent, while the fluorine atom is attached to carbon 3 . This specific arrangement of substituents influences the compound's reactivity and potential applications in various chemical transformations.

Analytical Characteristics

Spectroscopic Properties

Mass spectrometry data provides valuable insights into the behavior of 1-(difluoromethoxy)-3-fluoro-2-iodobenzene under different ionization conditions. The predicted collision cross-sections (CCS) for various adducts are particularly useful for analytical identification and characterization.

Table 2: Predicted Collision Cross Sections for Different Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺288.93318147.4
[M+Na]⁺310.91512150.7
[M+NH₄]⁺305.95972149.9
[M+K]⁺326.88906147.9
[M-H]⁻286.91862139.8
[M+Na-2H]⁻308.90057140.5
[M]⁺287.92535144.5
[M]⁻287.92645144.5

These predicted collision cross-sections offer valuable reference data for researchers employing ion mobility spectrometry in conjunction with mass spectrometry for the identification and characterization of this compound .

ManufacturerProduct NumberPackagingPrice (USD)Last Updated
TRCD2609555mg$652021-12-16
Alichem1261606772250mg$494.42021-12-16
Alichem1261606772500mg$8152021-12-16
Alichem12616067721g$1460.22021-12-16

It's worth noting that Alichem lists the compound under an alternative name, "2-Fluoro-6-(difluoromethoxy)iodobenzene," though it refers to the same chemical entity with CAS number 1261606-77-2 .

SupplierCountryAdvantage Rating
Beijing Eternalchem Co., Ltd.China60
Shanghai Haohong Pharmaceutical Co., Ltd.China58
Zhuhai Aobokai Biomedical Technology Co., Ltd.China58

These suppliers offer various quantities of the compound, catering to different research and industrial requirements . The "Advantage Rating" appears to be a metric used by ChemicalBook to rank suppliers, potentially based on factors such as reliability, product quality, and customer service.

Related Compounds

Structural Analogs

Several structural analogs of 1-(difluoromethoxy)-3-fluoro-2-iodobenzene exist, with variations in substitution patterns or additional functional groups. One such example is 5-bromo-1-(difluoromethoxy)-3-fluoro-2-iodobenzene (CAS: 2385974-89-8), which features an additional bromine atom at the 5-position of the benzene ring .

This brominated analog has a molecular formula of C₇H₃BrF₃IO and a molecular weight of 366.9 g/mol . The presence of both bromine and iodine atoms in this molecule potentially offers additional synthetic versatility, as both halogens can participate in different selective transformations under appropriate conditions.

Positional Isomers

Positional isomers, where the same substituents are arranged differently around the benzene ring, also exist. For example, 1-(difluoromethoxy)-3-fluoro-5-iodobenzene represents a positional isomer where the iodine atom is at the 5-position rather than the 2-position . This compound has the same molecular formula (C₇H₄F₃IO) and weight as our target compound but differs in the arrangement of substituents around the aromatic ring.

Such positional isomers often exhibit distinct chemical and physical properties, including different reactivity patterns in various chemical transformations, highlighting the importance of precise positional control in the synthesis and application of these compounds.

Research Implications and Future Directions

The unique structural features of 1-(difluoromethoxy)-3-fluoro-2-iodobenzene suggest several potential research directions. The combination of the difluoromethoxy group and the strategic positioning of the iodine atom makes this compound an interesting candidate for:

  • Development of novel fluorinated pharmaceutical intermediates, where the introduction of fluorine atoms often enhances metabolic stability and binding affinity

  • Exploration of selective C-H functionalization methodologies, utilizing the directing effects of the existing substituents

  • Investigation of new cross-coupling methodologies, exploiting the reactivity of the carbon-iodine bond

  • Creation of fluorinated materials with specific electronic or surface properties

Further research into the reactivity profiles and synthetic applications of this compound could significantly expand its utility in both academic and industrial settings.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator